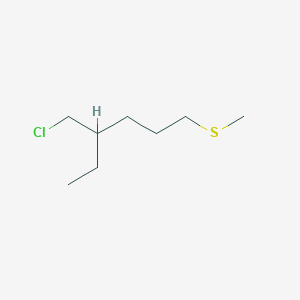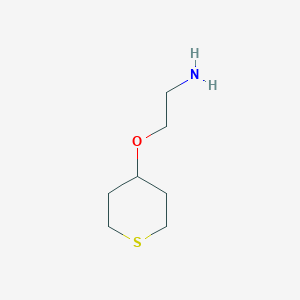
2-(Thian-4-yloxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thian-4-yloxy)ethan-1-amine is an organic compound with the molecular formula C7H15NOS It is a derivative of thiane, a six-membered sulfur-containing heterocycle, and features an ethanamine group attached via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-4-yloxy)ethan-1-amine typically involves the reaction of thian-4-ol with 2-chloroethanamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of thian-4-ol is replaced by the ethanamine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thian-4-yloxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiane derivative with a reduced sulfur atom.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiane derivatives.
Substitution: Various substituted ethanamine derivatives.
Applications De Recherche Scientifique
2-(Thian-4-yloxy)ethan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing sulfur and nitrogen heterocycles.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Thian-4-yloxy)ethan-1-amine depends on its specific application. In general, the compound can interact with various molecular targets through its amine and thiane functional groups. These interactions may involve hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The exact pathways and targets would vary based on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Thian-4-yloxy)ethan-1-amine hydrochloride: A salt form of the compound with similar properties.
2-(Thian-4-yloxy)ethanol: A related compound where the amine group is replaced by a hydroxyl group.
Thian-4-ol: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its combination of a thiane ring and an ethanamine group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C7H15NOS |
|---|---|
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
2-(thian-4-yloxy)ethanamine |
InChI |
InChI=1S/C7H15NOS/c8-3-4-9-7-1-5-10-6-2-7/h7H,1-6,8H2 |
Clé InChI |
NLGQCPCYDJBIMP-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCC1OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


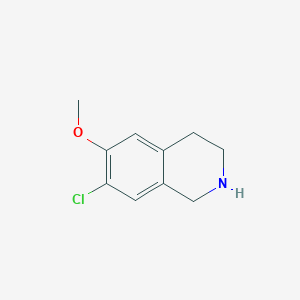
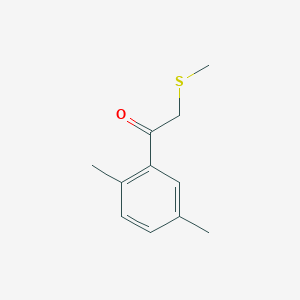
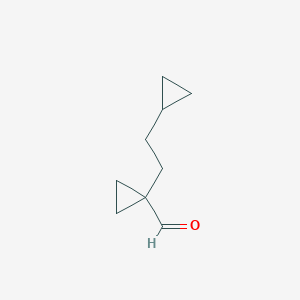
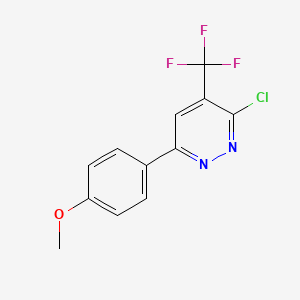

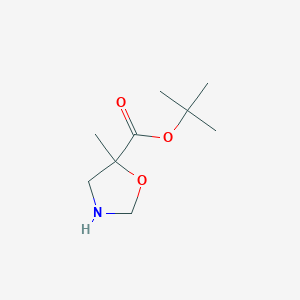
![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine](/img/structure/B13224017.png)
![2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide](/img/structure/B13224031.png)
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)
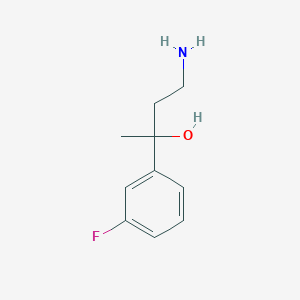

![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13224072.png)
